Cas no 1443335-99-6 (1-(3,5-difluoro-2-propoxyphenyl)propan-1-one)

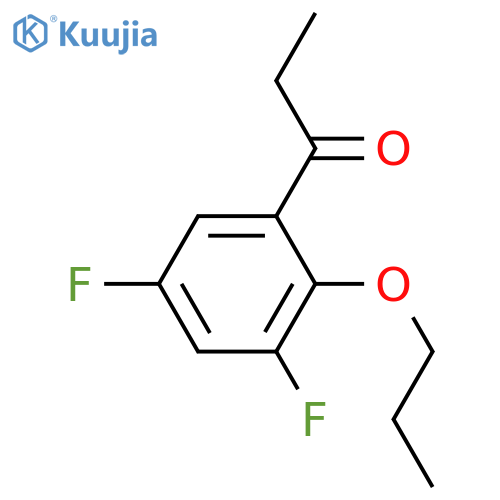

1443335-99-6 structure

商品名:1-(3,5-difluoro-2-propoxyphenyl)propan-1-one

CAS番号:1443335-99-6

MF:C12H14F2O2

メガワット:228.235170841217

MDL:MFCD22373516

CID:5150868

1-(3,5-difluoro-2-propoxyphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(3,5-difluoro-2-propoxyphenyl)propan-1-one

-

- MDL: MFCD22373516

- インチ: 1S/C12H14F2O2/c1-3-5-16-12-9(11(15)4-2)6-8(13)7-10(12)14/h6-7H,3-5H2,1-2H3

- InChIKey: OJCWQRISDNXDDE-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC(F)=CC(F)=C1OCCC)(=O)CC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 5

1-(3,5-difluoro-2-propoxyphenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB433978-1 g |

3',5'-Difluoro-2'-n-propoxypropiophenone |

1443335-99-6 | 1g |

€610.80 | 2023-06-16 | ||

| abcr | AB433978-1g |

3',5'-Difluoro-2'-n-propoxypropiophenone; . |

1443335-99-6 | 1g |

€1621.70 | 2025-02-15 | ||

| Ambeed | A194875-1g |

1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one |

1443335-99-6 | 97% | 1g |

$441.0 | 2024-04-23 | |

| Crysdot LLC | CD12142496-1g |

1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one |

1443335-99-6 | 97% | 1g |

$437 | 2024-07-23 | |

| abcr | AB433978-5 g |

3',5'-Difluoro-2'-n-propoxypropiophenone |

1443335-99-6 | 5g |

€1373.40 | 2023-06-16 | ||

| abcr | AB433978-5g |

3',5'-Difluoro-2'-n-propoxypropiophenone |

1443335-99-6 | 5g |

€1373.40 | 2023-09-04 | ||

| Crysdot LLC | CD12142496-5g |

1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one |

1443335-99-6 | 97% | 5g |

$1177 | 2024-07-23 |

1-(3,5-difluoro-2-propoxyphenyl)propan-1-one 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

1443335-99-6 (1-(3,5-difluoro-2-propoxyphenyl)propan-1-one) 関連製品

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443335-99-6)1-(3,5-difluoro-2-propoxyphenyl)propan-1-one

清らかである:99%

はかる:1g

価格 ($):397.0